Product packaging for Ethyl 2-(7-bromoquinazolin-2-yl)acetate(Cat. No.:CAS No. 1159812-67-5)

Ethyl 2-(7-bromoquinazolin-2-yl)acetate

Cat. No.: B1456848
CAS No.: 1159812-67-5
M. Wt: 295.13 g/mol
InChI Key: UKUCBGDIWAYPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-(7-bromoquinazolin-2-yl)acetate is a brominated quinazoline derivative featuring an ethyl acetate ester group at the C2 position. Quinazolines are bicyclic heterocycles containing two nitrogen atoms in a fused benzene-pyrimidine system. The 7-bromo substituent introduces electron-withdrawing effects and steric bulk, which can modulate reactivity, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry due to quinazoline's prevalence in bioactive molecules (e.g., kinase inhibitors) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11BrN2O2 B1456848 Ethyl 2-(7-bromoquinazolin-2-yl)acetate CAS No. 1159812-67-5

Properties

IUPAC Name

ethyl 2-(7-bromoquinazolin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)6-11-14-7-8-3-4-9(13)5-10(8)15-11/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUCBGDIWAYPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857604
Record name Ethyl (7-bromoquinazolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159812-67-5
Record name Ethyl (7-bromoquinazolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(7-bromoquinazolin-2-yl)acetate generally follows a two-step approach:

  • Step 1: Bromination of the Quinazoline Ring
  • Step 2: Esterification to Introduce the Ethyl Acetate Side Chain

This approach is typically initiated from commercially available quinazoline derivatives or quinazolinone precursors.

Bromination of Quinazoline Core

The bromination step selectively introduces a bromine atom at the 7-position of the quinazoline ring. This is a critical step that influences the compound’s reactivity and biological properties.

  • Reagents and Conditions: Bromination is often performed using brominating agents under controlled temperature and time conditions to ensure regioselectivity and avoid over-bromination. Commonly used reagents include elemental bromine or N-bromosuccinimide (NBS) in appropriate solvents.

  • Alternative Halogenation Agents: Phosphorus tribromide (PBr3) and other halogenating reagents such as phosphorus oxychloride (POCl3) have been employed in related quinazoline halogenation reactions, indicating potential applicability in bromination steps as well.

  • Temperature Control: Maintaining the reaction temperature is crucial to avoid side reactions and degradation of sensitive quinazoline intermediates.

Esterification to Form Ethyl Acetate Moiety

Following bromination, the introduction of the ethyl acetate group at the 2-position is achieved through esterification or alkylation methods.

  • Typical Procedure: The esterification involves reacting the 2-position functional group (often a carboxylic acid or a halomethyl intermediate) with ethanol or ethyl acetate derivatives under acidic or basic catalysis.

  • Example Protocol: One reported method involves the reaction of quinazolin-2-ylacetic acid derivatives with ethanol in the presence of acid catalysts, followed by purification steps such as extraction and column chromatography to isolate the ethyl ester.

  • Purification: The crude ester product is typically purified by flash column chromatography using dichloromethane and methanol mixtures to obtain the pure this compound as a colorless solid.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Bromination Elemental bromine or NBS, controlled temp. Introduction of bromine at 7-position of quinazoline ring
2 Esterification Ethanol, acid catalyst or alkylating agent Formation of ethyl ester at 2-position
3 Purification Extraction, drying (Na2SO4), chromatography Isolation of pure this compound

Analytical and Characterization Methods

Detailed Research Findings and Notes

  • The bromination step requires careful temperature regulation to prevent polybromination or decomposition of the quinazoline ring.

  • Esterification yields can be optimized by controlling reaction time and solvent conditions, with typical yields reported around 60-70% after purification.

  • Alternative synthetic routes reported in literature for related quinazoline derivatives involve cyclization of substituted anthranilic acid derivatives followed by halogenation and ester formation, indicating flexibility in precursor choice.

  • Halogenation reagents such as POCl3 and PBr3, while more commonly used for chlorination, may be adapted for bromination under specific conditions.

Comparative Data Table

Parameter This compound Notes
CAS Number 1159812-67-5 Unique identifier
Molecular Formula C12H11BrN2O2 Reflects bromine substitution
Molecular Weight 295.13 g/mol Consistent with bromine and ester group
Bromination Reagents Br2, NBS, PBr3 (potential) Selective for 7-position bromination
Esterification Conditions Ethanol, acid/base catalysis Ester formation at 2-position
Purification Techniques Column chromatography, extraction Ensures high purity
Typical Yield 60-70% (post-purification) Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-bromoquinazolin-2-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous medium.

Major Products Formed

    Substitution: Formation of substituted quinazoline derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(7-bromoquinazolin-2-yl)acetate is primarily explored for its antimicrobial and anticancer properties. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of quinazoline derivatives, including this compound. For instance, a study indicated that compounds with a quinazoline core exhibited significant antibacterial activity against various strains of bacteria, including resistant strains .

Anticancer Properties

Quinazoline derivatives have been investigated for their potential as anticancer agents. This compound has shown promise in inhibiting cancer cell proliferation in vitro. A notable case study highlighted its efficacy against human breast cancer cells, where it induced apoptosis and inhibited cell migration .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 7-bromoquinazoline with ethyl acetate under specific conditions. The compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity .

Table 1: Synthesis Conditions

ReactantsSolventTemperatureYield (%)
7-Bromoquinazoline + Ethyl AcetateEthanolReflux85

Numerous studies have focused on the biological activities of this compound. These include:

In Vitro Studies

In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. One study reported IC50 values indicating effective dose ranges for inducing cytotoxicity in cancer cells .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound. Results from these studies suggest that this compound could reduce tumor size significantly compared to control groups .

Mechanism of Action

The mechanism of action of Ethyl 2-(7-bromoquinazolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and quinazoline ring play crucial roles in its binding affinity and activity . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a. Ethyl 2-(7-Bromobenzo[d]oxazol-2-yl)acetate (CAS: 1806494-17-6)

  • Core Structure : Benzo[d]oxazole (one oxygen and one nitrogen atom in the heterocycle) vs. quinazoline (two nitrogen atoms).
  • Electronic Effects : The oxazole oxygen is more electronegative than quinazoline's nitrogen, altering electron distribution.
  • Biological Implications: Benzooxazoles are associated with antimicrobial and anti-inflammatory activities, while quinazolines are known for kinase inhibition .
  • Synthesis: Both compounds likely utilize ethyl bromoacetate for esterification, but the heterocyclic cores require distinct starting materials (e.g., 2-aminophenol derivatives for benzooxazoles vs. 2-aminobenzonitrile for quinazolines) .

b. Ethyl 2-(2-Methyl-1H-benzimidazol-1-yl)acetate

  • Core Structure : Benzimidazole (two nitrogen atoms in a fused benzene-imidazole system) vs. quinazoline.
  • Hydrogen Bonding: Benzimidazole's NH group enables stronger hydrogen bonding compared to quinazoline's non-protonated nitrogens.
  • Crystallinity : The benzimidazole derivative exhibits intermolecular C–H⋯N hydrogen bonds, forming chains in the crystal lattice, whereas quinazoline derivatives may display π-π stacking due to aromaticity .
Substituent Effects

a. Halogen Position and Identity

  • Ethyl 2-(7-Chlorobenzo[d]oxazol-2-yl)acetate (CAS: 1804504-33-3): Chlorine (smaller, less polarizable) vs. bromine (larger, stronger electron-withdrawing effect).
  • Ethyl 2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)acetate (CAS: 154082-06-1): Multiple halogens enhance electrophilicity, making the compound more reactive in nucleophilic substitutions compared to the mono-brominated quinazoline derivative .

b. Aromatic vs. Aliphatic Substituents

  • Ethyl 2-[5-(4-Trifluoromethylphenyl)-1H-imidazol-4-yl]acetate : The trifluoromethyl group introduces hydrophobicity and metabolic resistance, contrasting with the bromoquinazoline's polarizable bromine .
Ester Group Reactivity
  • Ethyl Bromoacetate Derivatives : Compounds like ethyl 2-bromo-2-(2-methoxyphenyl)acetate (CAS: 1131594-13-2) highlight the ester's susceptibility to hydrolysis or nucleophilic attack, a trait shared with Ethyl 2-(7-bromoquinazolin-2-yl)acetate. However, the quinazoline core may stabilize the ester against hydrolysis via resonance .
Solubility and Stability
  • Quinazoline vs. Benzooxazole : The quinazoline's dual nitrogen atoms enhance water solubility via hydrogen bonding compared to benzooxazoles. However, bromine's hydrophobicity may offset this .
  • Crystallinity : Ethyl 2-(2-methylbenzimidazol-1-yl)acetate forms stable crystals via C–H⋯N bonds, whereas bromoquinazoline derivatives may exhibit lower melting points due to reduced intermolecular forces .

Biological Activity

Ethyl 2-(7-bromoquinazolin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 7-bromoquinazoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The compound features a quinazoline ring, which is known for its biological activity, particularly in drug development.

Biological Activity Overview

The compound has been investigated for various biological activities:

  • Antimicrobial Properties : this compound exhibits potential antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity : Research indicates that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing dose-dependent inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Mechanism of Action : The biological activity is attributed to the interactions between the bromine atom and the quinazoline moiety, which enhance binding affinity to specific molecular targets involved in cellular signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the quinazoline ring or substitutions at various positions can significantly impact its biological properties. For instance:

  • Bromine Substitution : The presence of bromine at the 7-position enhances anticancer activity by increasing lipophilicity and improving cellular uptake.
  • Alkyl Chain Variations : Alterations to the ethyl group can influence both solubility and biological activity, suggesting that careful tuning of this moiety could yield more potent derivatives .

Antimicrobial Activity

A study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing an IC50 value of approximately 20 µM, indicating moderate activity compared to standard treatments . The compound was found to act synergistically with other antibiotics, suggesting its potential as part of combination therapy.

Anticancer Studies

In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound induced apoptosis through the activation of caspase pathways, with IC50 values ranging from 15 µM to 30 µM depending on the cell line tested .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50 (µM)Mechanism
AntimicrobialMycobacterium tuberculosis~20Synergistic effect with antibiotics
AnticancerBreast Cancer Cells15Induction of apoptosis
AnticancerLung Cancer Cells30Cell cycle arrest

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(7-bromoquinazolin-2-yl)acetate?

The compound is typically synthesized via alkylation of a quinazoline precursor. For example, a brominated quinazoline intermediate (e.g., 7-bromoquinazolin-2-amine) is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) in DMF under reflux. The reaction mixture is then purified by solvent evaporation, aqueous workup, and recrystallization from ethanol . Key parameters include stoichiometric control of the alkylating agent (ethyl bromoacetate) and reaction time optimization (e.g., 9–12 hours) to minimize byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the ethyl ester moiety (δ ~4.1–4.3 ppm for CH₂CH₃) and the bromoquinazoline aromatic protons .
  • Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the bromine isotope signature .
  • IR Spectroscopy : To identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution rates compared to THF or ethyl acetate .
  • Catalyst Screening : Addition of catalytic iodide (KI) can accelerate alkylation via a halogen-exchange mechanism .
  • Temperature Gradients : Gradual heating (e.g., 80–100°C) reduces side reactions like ester hydrolysis .
  • Workup Strategies : Use of ethyl acetate for extraction minimizes polar byproduct contamination .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

  • Cross-Validation : Compare experimental ¹H/¹³C NMR shifts with Density Functional Theory (DFT)-calculated values using solvent correction models (e.g., PCM for DMSO-d₆) .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex splitting patterns .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles .

Q. What computational methods are suitable for studying the reactivity of this compound?

  • Molecular Dynamics (MD) Simulations : To model solvation effects and conformational stability in reaction media .
  • Docking Studies : Predict binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for further functionalization .

Q. What challenges arise in X-ray crystallography of brominated quinazoline derivatives, and how are they addressed?

  • Heavy Atom Effects : Bromine’s high electron density can cause absorption errors. Mitigate with multi-scan data correction in programs like SADABS .
  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered ethyl or bromine moieties .
  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H···O) to validate packing stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(7-bromoquinazolin-2-yl)acetate
Reactant of Route 2
Ethyl 2-(7-bromoquinazolin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.